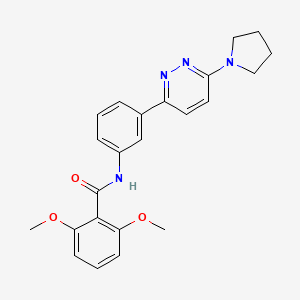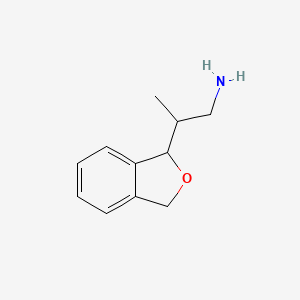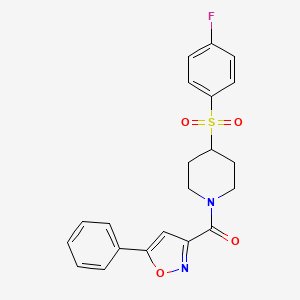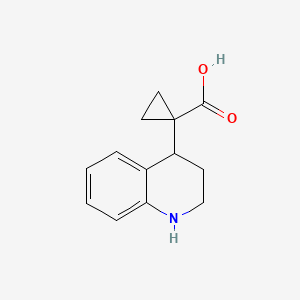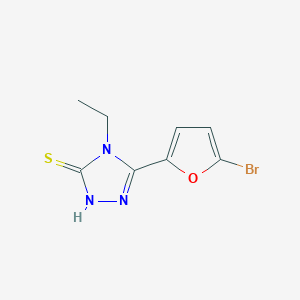
5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (BFTT) is an organic compound with a unique chemical structure. It is a thiol-containing triazole derivative that has been used in various scientific research applications, such as in the study of biochemical and physiological effects. BFTT has a wide range of advantages for laboratory experiments, such as its stability and low cost.
Applications De Recherche Scientifique
5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 5-bromo-2-furyl-4-methyl-4H-1,2,4-triazole-3-thiol and 5-bromo-2-furyl-4-ethoxy-4H-1,2,4-triazole-3-thiol. It has also been used in the study of the biochemical and physiological effects of thiol-containing triazoles. This compound has been used in the study of the inhibition of the enzyme cyclooxygenase-2 (COX-2) and the inhibition of the enzyme 5-lipoxygenase (5-LOX).
Mécanisme D'action
The mechanism of action of 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of COX-2 and 5-LOX enzymes. This compound is believed to bind to the active sites of COX-2 and 5-LOX enzymes, preventing them from catalyzing the formation of prostaglandins and leukotrienes, respectively. This inhibition of the enzymes leads to a decrease in the production of these molecules, which can have a range of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to have anti-inflammatory, anti-cancer, and anti-oxidant effects. This compound has been shown to inhibit the production of prostaglandins and leukotrienes, which are molecules involved in inflammation. This compound has also been shown to inhibit the growth of some cancer cells, suggesting that it may have anti-tumor effects. Finally, this compound has been shown to reduce the production of reactive oxygen species, suggesting that it may have anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several advantages for laboratory experiments. It is a stable compound with a low cost, making it easy to obtain and use in experiments. This compound is also soluble in aqueous solutions, making it easy to use in a variety of experiments. However, this compound has some limitations for laboratory experiments. It is a relatively new compound, so there is limited information available about its biochemical and physiological effects. In addition, it is not a very potent compound, so it may not be suitable for some experiments.
Orientations Futures
There are several potential future directions for the study of 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. More research could be done to better understand its biochemical and physiological effects. In addition, more research could be done to investigate the potential therapeutic applications of this compound, such as in the treatment of inflammation and cancer. Finally, more research could be done to investigate the potential of this compound as an antioxidant.
Méthodes De Synthèse
5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can be synthesized by a four-step process. The first step involves the reaction of 2-furyl bromide with potassium thiocyanate in aqueous ethanol to form 5-bromo-2-furyl thiocyanate. The second step involves the reaction of 5-bromo-2-furyl thiocyanate with sodium azide in aqueous ethanol to form 5-bromo-2-furyl-4H-1,2,4-triazole-3-thiol. The third step involves the reaction of 5-bromo-2-furyl-4H-1,2,4-triazole-3-thiol with ethyl bromide in aqueous ethanol to form this compound. The fourth step involves the reaction of this compound with sodium hydroxide in aqueous ethanol to form this compound.
Propriétés
IUPAC Name |
3-(5-bromofuran-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3OS/c1-2-12-7(10-11-8(12)14)5-3-4-6(9)13-5/h3-4H,2H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXLWAPMMCTJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2458156.png)
![Sodium;2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetate](/img/structure/B2458157.png)


![ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2458164.png)
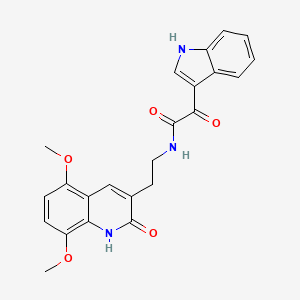

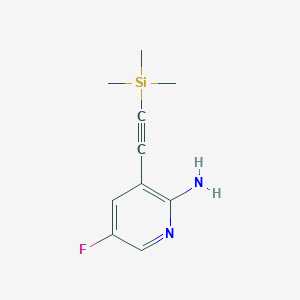
![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458170.png)
